6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde
Overview
Description
6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde is a heterocyclic compound with the molecular formula C7H4ClN3O and a molecular weight of 181.58 g/mol . This compound is part of the imidazo[1,2-B]pyridazine family, which is known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde typically involves the following steps:
Formation of the Imidazo[1,2-B]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, ammonia, or thiourea under reflux conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Various substituted imidazo[1,2-B]pyridazines.
Oxidation Products: 6-Chloroimidazo[1,2-B]pyridazine-3-carboxylic acid.
Reduction Products: 6-Chloroimidazo[1,2-B]pyridazine-3-methanol.
Scientific Research Applications
6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anti-tuberculosis agents.
Material Science: It is used in the development of novel materials with unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The chlorine and aldehyde groups play crucial roles in binding to the active sites of these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloroimidazo[1,2-B]pyridazine hydrochloride
- 6-Chloroimidazo[1,2-A]pyridine
- 3-Bromo-6-chloroimidazo[1,2-B]pyridazine
Uniqueness
6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group, which confer distinct reactivity and binding properties. This makes it a versatile intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
6-chloroimidazo[1,2-b]pyridazine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-1-2-7-9-3-5(4-12)11(7)10-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUDQEUQUMBLRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466091 | |
Record name | 6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154578-26-4 | |
Record name | 6-Chloroimidazo[1,2-b]pyridazine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154578-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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